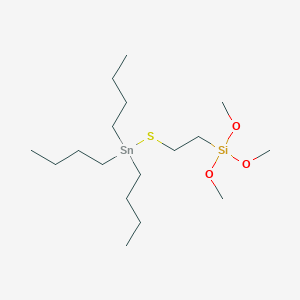
7,7-Dibutyl-3,3-dimethoxy-2-oxa-6-thia-3-sila-7-stannaundecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,7-Dibutyl-3,3-dimethoxy-2-oxa-6-thia-3-sila-7-stannaundecane is a chemical compound that belongs to the class of organotin compounds. These compounds are characterized by the presence of tin atoms bonded to carbon atoms. This particular compound is notable for its complex structure, which includes butyl groups, methoxy groups, and a combination of oxygen, sulfur, silicon, and tin atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Dibutyl-3,3-dimethoxy-2-oxa-6-thia-3-sila-7-stannaundecane typically involves the reaction of dibutyltin oxide with appropriate organosilicon and organosulfur reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, followed by their reaction to form the final product. The process is optimized to ensure high yield and purity, often involving purification steps such as distillation or recrystallization.
化学反応の分析
Types of Reactions
7,7-Dibutyl-3,3-dimethoxy-2-oxa-6-thia-3-sila-7-stannaundecane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxides of tin and other by-products.
Reduction: Reduction reactions can lead to the formation of lower oxidation state tin compounds.
Substitution: The butyl and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin derivatives.
科学的研究の応用
7,7-Dibutyl-3,3-dimethoxy-2-oxa-6-thia-3-sila-7-stannaundecane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in drug delivery systems.
Industry: It is used in the production of polymers and other materials, where its unique properties can enhance performance.
作用機序
The mechanism of action of 7,7-Dibutyl-3,3-dimethoxy-2-oxa-6-thia-3-sila-7-stannaundecane involves its interaction with molecular targets such as enzymes and cellular receptors. The compound can form complexes with these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with cellular membranes.
類似化合物との比較
Similar Compounds
- Dibutyltin dilaurate
- Dibutyltin diacetate
- Dibutyldiphenylstannane
- Diallyldibutylstannane
Uniqueness
7,7-Dibutyl-3,3-dimethoxy-2-oxa-6-thia-3-sila-7-stannaundecane is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
特性
CAS番号 |
60171-41-7 |
|---|---|
分子式 |
C17H40O3SSiSn |
分子量 |
471.4 g/mol |
IUPAC名 |
trimethoxy(2-tributylstannylsulfanylethyl)silane |
InChI |
InChI=1S/C5H14O3SSi.3C4H9.Sn/c1-6-10(7-2,8-3)5-4-9;3*1-3-4-2;/h9H,4-5H2,1-3H3;3*1,3-4H2,2H3;/q;;;;+1/p-1 |
InChIキー |
RMAQFHFWLMCENK-UHFFFAOYSA-M |
正規SMILES |
CCCC[Sn](CCCC)(CCCC)SCC[Si](OC)(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Phenol, 2-[(4-hydroxy-3-methyl-5-nitrophenyl)methyl]-6-methyl-4-nitro-](/img/structure/B14615233.png)
![1,2,3-Thiadiazolo[4,5-c]pyridine-4,6-diamine](/img/structure/B14615257.png)
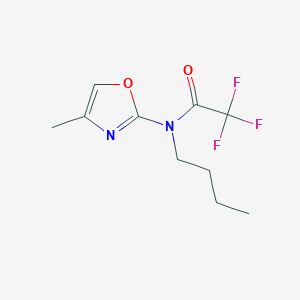
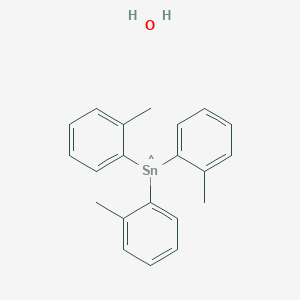
![1-(3-hexylsulfanylpropyl)-3-[(E)-hydrazinylidenemethyl]urea](/img/structure/B14615287.png)
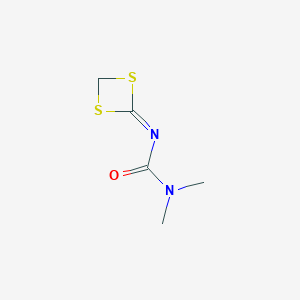
![decacyclo[20.20.0.02,19.03,16.04,13.05,10.025,42.028,41.031,40.034,39]dotetraconta-1(22),2(19),3(16),4(13),5,7,9,11,14,17,20,23,25(42),26,28(41),29,31(40),32,34,36,38-henicosaene](/img/structure/B14615298.png)
![3-Chlorodibenzo[B,E]oxepin-11-one](/img/structure/B14615306.png)
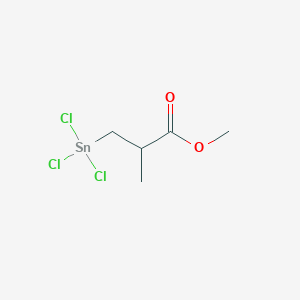


![Methanone, phenyl(2-phenylbicyclo[1.1.1]pent-2-yl)-](/img/structure/B14615331.png)

![4-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-2-ethoxyphenol](/img/structure/B14615349.png)
